Cas no 1772-40-3 (1H-1,3-benzodiazol-5-amine hydrochloride)
1H-1,3-benzodiazol-5-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3H-benzimidazol-5-amine,hydrochloride
- 1(3)H-Benzimidazol-5-ylamin, Dihydrochlorid
- 1(3)H-benzimidazol-5-ylamine, dihydrochloride
- 5(6)-aminobenzimidazole dihydrochloride
- 5-Aminobenzimidazole, dihydrochloride
- AC1LA0IV
- NSC11998
- NSC170648
- SureCN2227020
- SureCN5180321
-
- 1H-1,3-benzodiazol-5-amine hydrochloride
- NSC-11998
- 1H-Benzimidazol-6-amine, hydrochloride
- 1H-Benzo[d]imidazol-6-amine hydrochloride
- SCHEMBL2227020
- DB-421627
- MFCD00137182
- NSC-170648
- DTXSID30332649
- AKOS030504708
- 3H-benzimidazol-5-amine;hydrochloride
- 5-Aminobenzimidazole hydrochloride
- 3H-benzimidazol-5-amine hydrochloride
- 55299-95-1
- MLS000717857
- CHEMBL1326957
- G64651
- 1772-40-3
- A830580
- EN300-206866
- 1H-Benzo[d]imidazol-5-amine hydrochloride
- SMR000279425
-
- MDL: MFCD00137182
- Inchi: 1S/C7H7N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2,(H,9,10);1H
- InChI Key: JBBDFXOCBQKHMN-UHFFFAOYSA-N
- SMILES: Cl.N1C=NC2C=CC(=CC1=2)N
Computed Properties
- Exact Mass: 169.04100
- Monoisotopic Mass: 169.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.70000
- LogP: 2.52830
1H-1,3-benzodiazol-5-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A489152-1g |
1H-Benzo[d]imidazol-6-amine hydrochloride |
1772-40-3 | 95% | 1g |
$46.0 | 2025-03-05 | |
| Ambeed | A489152-5g |
1H-Benzo[d]imidazol-6-amine hydrochloride |
1772-40-3 | 95% | 5g |
$155.0 | 2025-03-05 | |
| Ambeed | A489152-25g |
1H-Benzo[d]imidazol-6-amine hydrochloride |
1772-40-3 | 95% | 25g |
$540.0 | 2025-03-05 | |
| Enamine | EN300-206866-0.05g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 0.05g |
$19.0 | 2023-09-16 | ||
| Enamine | EN300-206866-0.1g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 0.1g |
$19.0 | 2023-09-16 | ||
| Enamine | EN300-206866-0.25g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 0.25g |
$19.0 | 2023-09-16 | ||
| Enamine | EN300-206866-0.5g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 0.5g |
$19.0 | 2023-09-16 | ||
| Enamine | EN300-206866-1.0g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 1g |
$24.0 | 2023-05-24 | ||
| Enamine | EN300-206866-2.5g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 2.5g |
$36.0 | 2023-09-16 | ||
| Enamine | EN300-206866-5.0g |
1H-1,3-benzodiazol-5-amine hydrochloride |
1772-40-3 | 5g |
$63.0 | 2023-05-24 |
1H-1,3-benzodiazol-5-amine hydrochloride Suppliers
1H-1,3-benzodiazol-5-amine hydrochloride Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1H-1,3-benzodiazol-5-amine hydrochloride
1H-1,3-Benzodiazol-5-Amine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1772-40-3, commonly referred to as 1H-1,3-benzodiazol-5-amine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery, material science, and analytical chemistry. The benzodiazole core of this molecule is particularly interesting due to its unique electronic properties and structural versatility.
1H-1,3-Benzodiazol-5-amine hydrochloride is a salt form of 1H-1,3-benzodiazol-5-amine, where the amine group is protonated by hydrochloric acid. This hydrochloride salt is often preferred in pharmaceutical applications due to its enhanced solubility and stability compared to the free base. The molecule's structure consists of a benzene ring fused with a diazole ring (a five-membered ring containing two nitrogen atoms), making it a member of the broader class of heterocycles. The presence of the amine group at position 5 introduces additional functional diversity, enabling this compound to participate in various chemical reactions and biological interactions.
Recent studies have highlighted the potential of benzodiazole derivatives in the development of novel therapeutic agents. For instance, research has shown that 1H-1,3-benzodiazol-5-amine hydrochloride exhibits promising anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a valuable lead in the design of drugs targeting chronic inflammatory diseases and oxidative stress-related conditions. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for exploring its role in enzyme modulation and drug delivery systems.
In terms of synthesis, 1H-1,3-benzodiazol-5-amine hydrochloride can be prepared via several methods, including condensation reactions involving o-amino phenols and aldehydes or ketones. The choice of synthetic route depends on the desired purity, yield, and scalability. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis protocols for this compound, reducing waste and improving efficiency.
The physical properties of 1H-1,3-benzodiazol-5-amine hydrochloride are well-documented. It is typically a white crystalline solid with a melting point around 240°C. Its solubility in water is moderate, but it dissolves readily in organic solvents such as ethanol and dichloromethane. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
One of the most exciting developments involving benzodiazole derivatives is their application in fluorescence sensing. Researchers have demonstrated that 1H-1,3-benzodiazol-5-amine hydrochloride can serve as a sensitive probe for detecting metal ions such as copper(II) and zinc(II) in aqueous solutions. This capability arises from the molecule's ability to undergo fluorescence quenching upon coordination with these metal ions, making it a potential candidate for real-time monitoring systems in environmental and biomedical settings.
Moreover, benzodiazole-based materials have gained attention in the field of optoelectronics due to their excellent photochemical stability and strong fluorescence emission. Studies have shown that films made from 1H-1,3-benzodiazol-5-amine hydrochloride exhibit efficient charge transport properties, which could be leveraged in organic light-emitting diodes (OLEDs) and photovoltaic devices. These applications underscore the versatility of this compound across multiple disciplines.
In conclusion, CAS No. 1772-40-3, or 1H-1,3-benzodiazol-5-amine hydrochloride, is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure, coupled with recent advancements in its synthesis and characterization techniques, positions it as a key player in drug discovery, material science, and sensing technologies. As ongoing research continues to uncover new properties and uses for this compound
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